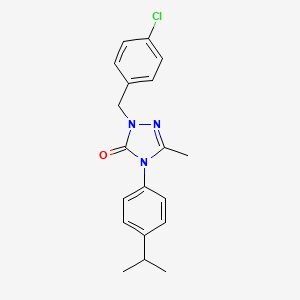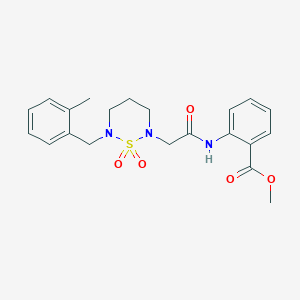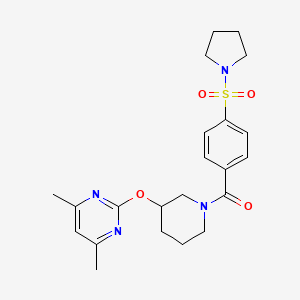![molecular formula C12H11NO3 B2530978 1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid CAS No. 1780272-54-9](/img/structure/B2530978.png)
1'-Methyl-2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1’-Methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid” is a complex organic compound. It has a molecular formula of C12H10N2O and a molecular weight of 198.22 g/mol . It is a spirocyclic compound, which means it contains two rings that share a single atom .
Synthesis Analysis
The synthesis of spirocyclic compounds like “1’-Methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid” has been a significant area of research in organic chemistry . Various methods have been reported for the synthesis of these compounds . For instance, one method involves the use of Lewis acid-catalyzed C(sp 3)–H bond functionalization . Another method involves the use of a photochemical reaction .Molecular Structure Analysis
The molecular structure of “1’-Methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid” is characterized by a spirocyclic structure, which is a bicycle connected by a single fully-substituted carbon atom . The shared tetrahedral sp3-carbon atom positions the planes of the two rings orthogonally .Chemical Reactions Analysis
The chemical reactions involving “1’-Methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid” are complex and can involve multiple steps . For example, one reaction involves the use of dimethyloxosulfonium methylide, which yields a spiro[cyclopropane-1,9’-fluorene] when used in excess .Future Directions
Spiroindole and spirooxindole scaffolds, which include “1’-Methyl-2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylic acid”, are very important in drug design processes . They have bioactivity against cancer cells, microbes, and different types of diseases affecting the human body . Therefore, the development of novel synthetic procedures for these compounds is an active research field and will be useful in creating new therapeutic agents .
properties
IUPAC Name |
1'-methyl-2'-oxospiro[cyclopropane-2,3'-indole]-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-13-9-5-3-2-4-7(9)12(11(13)16)6-8(12)10(14)15/h2-5,8H,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYFZXAOUMHOLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3(C1=O)CC3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,5-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2530896.png)








![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2530913.png)



![2-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile](/img/structure/B2530918.png)